4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
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Overview
Description
4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the furan-2-ylmethylamino group, the 4-methylphenyl group, and the methylsulfanyl group. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Furan-2-ylmethylamino)-6-(4-chlorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
- 4-(Furan-2-ylmethylamino)-6-(4-methoxyphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
- 4-(Furan-2-ylmethylamino)-6-(4-fluorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Uniqueness
The uniqueness of 4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
4-(furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-12-5-7-13(8-6-12)16-15(10-19)17(22-18(21-16)24-2)20-11-14-4-3-9-23-14/h3-9H,11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSBDRCBYDWMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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